molecular formula C13H21N3O3S B13034790 1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide

1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide

Cat. No.: B13034790
M. Wt: 299.39 g/mol
InChI Key: HVGBRGULSKHUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group, a morpholinoethyl group, and a methanesulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Aminophenyl Intermediate: The synthesis begins with the nitration of benzene to form nitrobenzene, followed by reduction to yield 3-aminophenyl.

    Introduction of the Morpholinoethyl Group: The 3-aminophenyl intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.

    Sulfonamide Formation: Finally, the resulting intermediate is treated with methanesulfonyl chloride in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminophenyl)-N-(2-piperidinoethyl)methanesulfonamide: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.

    1-(3-Aminophenyl)-N-(2-pyrrolidinoethyl)methanesulfonamide: Contains a pyrrolidinoethyl group instead of a morpholinoethyl group.

Uniqueness

1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21N3O3S

Molecular Weight

299.39 g/mol

IUPAC Name

1-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide

InChI

InChI=1S/C13H21N3O3S/c14-13-3-1-2-12(10-13)11-20(17,18)15-4-5-16-6-8-19-9-7-16/h1-3,10,15H,4-9,11,14H2

InChI Key

HVGBRGULSKHUMB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNS(=O)(=O)CC2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.